molecular formula C18H21N5O3S B2862462 (E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2035018-41-6

(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

カタログ番号: B2862462
CAS番号: 2035018-41-6
分子量: 387.46
InChIキー: UKTLUMFYIZIJHV-CSKARUKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. Its structure integrates several pharmacologically privileged motifs, including an azetidine ring for conformational constraint, a 1,2,3-triazole linker often introduced via click chemistry for targeted library synthesis, and a styrylsulfonyl group known to impart strong electron-withdrawing properties and potential binding affinity. This unique combination suggests significant research value as a potential key intermediate or core structure in developing novel small-molecule inhibitors. Researchers are exploring its application primarily in the field of oncology, specifically as a potential inhibitor of immune checkpoint proteins or oncogenic kinases, given that similar heterocyclic cores have shown promise in targeting proteins like TIM-3 in non-small cell lung cancer (NSCLC) . The styryl sulfone moiety, in particular, is a group of interest in experimental therapeutics for its ability to interact with various biological targets. The compound's mechanism of action is hypothesized to involve specific, high-affinity binding to allosteric sites on protein targets, thereby modulating signaling pathways critical for cell proliferation and survival. Its primary research utility lies in hit-to-lead optimization campaigns, where it serves as a versatile scaffold for constructing targeted compound libraries to probe novel biological targets in areas such as immuno-oncology and inflammatory diseases.

特性

IUPAC Name

1-[[1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-18-7-4-9-21(18)11-16-12-23(20-19-16)17-13-22(14-17)27(25,26)10-8-15-5-2-1-3-6-15/h1-3,5-6,8,10,12,17H,4,7,9,11,13-14H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTLUMFYIZIJHV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:

Compound Core Structure Substituents Synthesis Method Key Features
(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Azetidine-triazole-pyrrolidinone Styrylsulfonyl, methyl-pyrrolidinone CuAAC , sulfonylation Rigid triazole linkage, electron-withdrawing sulfonyl group
Patent compounds (EP 2022/06) Azetidinylsulfonyl-triazolo-pyrazine Cyclopentyl, ethyl, pyrrolo-triazolo-pyrazine Mitsunobu reaction, cyclization Bulky cyclopentyl group, fused heterocycles for planar stacking
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Fluorophenyl-triazole-pyrrolidine Fluorophenyl, 1,2,4-triazole, (Z)-configured propenone CuAAC, Friedel-Crafts acylation Fluorine-enhanced lipophilicity, (Z)-stereochemistry influencing spatial packing
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one Methoxyphenyl-diazenyl-pyrrolidine Methoxyphenyl, azo group, (E)-configured enone Diazo-coupling, Claisen-Schmidt Azo group enabling π-π interactions, methoxy improving solubility

Structural and Functional Insights :

Core Heterocycles: The target compound’s azetidine-triazole-pyrrolidinone core contrasts with the triazolo-pyrazine in patent compounds , which introduces additional nitrogen atoms for enhanced π-stacking. The fluorophenyl-triazole derivative replaces azetidine with a pyrrolidine ring, reducing ring strain but increasing flexibility.

Substituent Effects: Styrylsulfonyl vs. Stereochemistry: The (E)-configuration in the target compound and ensures distinct spatial orientations compared to the (Z)-isomer in , affecting binding pocket compatibility.

Synthetic Routes: CuAAC is a common method for triazole formation , but the patent compounds employ Mitsunobu reactions for azetidine functionalization, highlighting divergent strategies for heterocycle assembly.

Biological Implications: The 1,4-triazole regioisomer (target compound) may exhibit stronger hydrogen-bonding than the 1,2,4-triazole in , influencing target selectivity. The cyclopentyl group in patent compounds could enhance membrane permeability relative to the polar pyrrolidinone in the target molecule.

Research Findings and Implications

  • Electronic Profile : The styrylsulfonyl group’s electron-withdrawing nature may reduce oxidative metabolism, extending half-life relative to methoxy- or azo-substituted compounds .
  • Synthetic Challenges : Achieving high regioselectivity in triazole formation (CuAAC) and stereochemical purity during sulfonylation are critical for reproducibility .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one?

Answer:
The synthesis typically involves multi-step reactions:

Azetidine-Sulfonyl Coupling : React styrylsulfonyl chloride with azetidine derivatives under basic conditions (e.g., triethylamine) to form the styrylsulfonyl-azetidine intermediate.

Triazole Formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Terminal alkynes (e.g., propargyl derivatives) react with azides (e.g., azido-azetidine intermediates) at 25–60°C in solvents like DMF or THF .

Pyrrolidinone Functionalization : Introduce the pyrrolidin-2-one moiety via alkylation or reductive amination, optimizing pH (7–9) and temperature (40–80°C) to avoid side reactions.
Key Considerations : Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency (e.g., 20–30% yield improvement) .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the triazole ring (1,4-substitution) and stereochemistry of the styrylsulfonyl group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) and detects impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL (e.g., R-factor < 0.05) .

Advanced: How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved during structural refinement?

Answer:

  • SHELXL Parameters : Adjust restraints for sulfonyl (S–O) and triazole (N–N) bonds to match expected values (e.g., S–O ≈ 1.43 Å, N–N ≈ 1.34 Å). Use "DFIX" and "DANG" commands to refine geometry .
  • Twinned Data Handling : For twinned crystals, apply HKLF 5 format in SHELXL and use the BASF parameter to estimate twin fractions .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or disorder .

Advanced: How does the stereochemistry of the styrylsulfonyl group impact biological activity, and how is this evaluated experimentally?

Answer:

  • Stereochemical Control : Synthesize (E)- and (Z)-isomers via Wittig reactions, using bulky bases (e.g., LDA) to favor trans-configuration .
  • Biological Assays : Compare isomers in enzyme inhibition assays (e.g., IC50_{50} values against kinase targets). For example, (E)-isomers often show 3–5x higher activity due to optimized sulfonyl group orientation .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate stereochemistry with binding affinity (ΔG < -8 kcal/mol indicates strong interactions) .

Advanced: What strategies mitigate low yields during the CuAAC step in large-scale synthesis?

Answer:

  • Catalyst Optimization : Use CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to prevent Cu+^+ oxidation, improving yields to >85% .
  • Solvent Screening : Replace DMF with PEG-400 to enhance solubility and reduce purification steps .
  • Continuous-Flow Systems : Implement microreactors (residence time: 10–15 min) for reproducible heat/mass transfer, minimizing side-product formation .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC (e.g., >90% integrity at pH 7.4).
  • Thermal Stability : Use DSC/TGA to determine decomposition temperature (Td_d > 150°C indicates robustness) .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; track photodegradation products with LC-MS .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Use SwissADME to estimate logP (ideally 1–3), bioavailability (≥30%), and CYP450 interactions.
  • Metabolic Pathways : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop’s DEREK module .
  • Solubility : Apply COSMO-RS to calculate aqueous solubility (target >50 µM) .

Advanced: How are conflicting bioactivity results (e.g., in vitro vs. in vivo) addressed?

Answer:

  • Metabolite Profiling : Identify active metabolites via in vitro microsomal assays (e.g., human liver microsomes).
  • Protein Binding : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration in vivo) .
  • Dose Adjustments : Use allometric scaling (e.g., mg/kg0.75^{0.75}) to translate in vitro IC50_{50} to effective in vivo doses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。